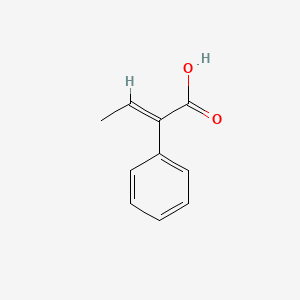

(E)-2-phenylbut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJNPHAYKBNFOC-XNWCZRBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-26-2 | |

| Record name | NSC167082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for E 2 Phenylbut 2 Enoic Acid

Direct Synthesis Approaches

Direct synthetic methods aim to construct the (E)-2-phenylbut-2-enoic acid molecule in a limited number of steps from readily available starting materials.

Alkyne Hydrocarboxylation via Transition Metal Catalysis (e.g., Cp2TiCl2-catalyzed hydrocarboxylation of alkynes with CO2)

A powerful method for the synthesis of α,β-unsaturated carboxylic acids is the transition metal-catalyzed hydrocarboxylation of alkynes with carbon dioxide (CO2). The use of titanocene (B72419) dichloride (Cp2TiCl2) as a catalyst in the presence of a Grignard reagent has been reported for the hydrocarboxylation of a range of alkynes. nih.govresearchgate.net This reaction proceeds with high regioselectivity and yields. researchgate.net

The proposed mechanism involves the following key steps:

Hydrotitanation: The alkyne undergoes hydrotitanation with a titanium-hydride species, which is generated in situ.

Transmetalation: A transmetalation step with the Grignard reagent occurs.

Carboxylation: The resulting organometallic intermediate reacts with CO2 to afford the carboxylate, which upon acidic workup yields the α,β-unsaturated carboxylic acid. researchgate.net

For the specific synthesis of this compound, 1-phenylpropyne would serve as the alkyne substrate. The reaction would be carried out in the presence of a catalytic amount of Cp2TiCl2, a suitable Grignard reagent such as isopropylmagnesium chloride (iPrMgCl), and under a CO2 atmosphere. nih.gov

| Parameter | Description | Reference |

| Catalyst | Titanocene dichloride (Cp2TiCl2) | nih.govresearchgate.net |

| Substrate | 1-phenylpropyne | N/A |

| Reagents | Carbon dioxide (CO2), Grignard reagent (e.g., iPrMgCl) | nih.gov |

| Key Intermediates | Titanium-hydride species, organotitanium intermediate | researchgate.net |

| Product | This compound | N/A |

Saponification and Hydrolysis of Ester Precursors (e.g., ethyl esters)

A common and straightforward method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound synthesis, the saponification of its ethyl ester, ethyl (E)-2-phenylbut-2-enoate, is a viable approach. Saponification is the hydrolysis of an ester under basic conditions.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the desired carboxylic acid.

| Parameter | Description |

| Starting Material | Ethyl (E)-2-phenylbut-2-enoate |

| Reagents | Base (e.g., NaOH, KOH), Acid (for workup, e.g., HCl) |

| Reaction Type | Saponification (base-catalyzed hydrolysis) |

| Products | This compound, Ethanol |

Acyl Chloride Conversion from Carboxylic Acids (e.g., using thionyl chloride or oxalyl chloride)

While this section heading in the outline refers to the conversion from carboxylic acids, for clarity in the context of synthesizing the acid, it is more logical to discuss the conversion of the carboxylic acid to its acyl chloride. This transformation is a common step in organic synthesis to activate the carboxylic acid for further reactions.

This compound can be converted to its corresponding acyl chloride, (E)-2-phenylbut-2-enoyl chloride, using various chlorinating agents. Thionyl chloride (SOCl2) is a widely used reagent for this purpose. The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

Another common reagent for this conversion is oxalyl chloride ((COCl)2). This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

| Parameter | Description |

| Starting Material | This compound |

| Reagents | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) |

| Product | (E)-2-phenylbut-2-enoyl chloride |

| Byproducts (with SOCl2) | Sulfur dioxide (SO2), Hydrogen chloride (HCl) |

Indirect Synthetic Routes and Related Precursors

Indirect synthetic routes involve the formation of a precursor molecule that can then be converted into this compound in one or more subsequent steps.

Stobbe Condensation Approaches in Butenoic Acid Synthesis

The Stobbe condensation is a carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or a ketone with a succinic acid diester in the presence of a strong base. wikipedia.orgunacademy.com This reaction is particularly useful for the synthesis of alkylidene succinic acids or their corresponding monoesters. organicreactions.org

The mechanism involves the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the product. wikipedia.org The choice of base, such as sodium ethoxide, potassium t-butoxide, or sodium hydride, is crucial for the success of the reaction. juniperpublishers.com

To synthesize a precursor for this compound, one could envision a Stobbe condensation between an appropriate carbonyl compound and a substituted succinic ester. For instance, the condensation of acetaldehyde (B116499) with diethyl phenylsuccinate in the presence of a base could potentially lead to a precursor that, after subsequent chemical modifications (e.g., decarboxylation), could yield the target molecule. The Stobbe condensation provides a versatile entry into substituted butenoic acid systems. juniperpublishers.comsci-hub.se

| Parameter | Description | Reference |

| Reaction Type | Stobbe Condensation | wikipedia.orgunacademy.comorganicreactions.org |

| Reactants | Aldehyde/Ketone and Succinic acid diester | wikipedia.orgunacademy.com |

| Base | Sodium ethoxide, Potassium t-butoxide, Sodium hydride | juniperpublishers.com |

| Key Intermediate | γ-lactone | wikipedia.org |

| Product | Alkylidene succinic acid or monoester | organicreactions.org |

Organometallic Reagent-Mediated Syntheses (e.g., diethylzinc-mediated reactions)

Organometallic reagents play a significant role in modern organic synthesis. Diethylzinc (B1219324) (Et2Zn) is a versatile organozinc reagent used in a variety of transformations, including asymmetric additions to carbonyl compounds.

While a direct synthesis of this compound using diethylzinc might not be a standard approach, it can be employed in the synthesis of precursors. For example, the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral ligand, can generate a chiral secondary alcohol. This alcohol could then be elaborated through a series of steps, such as oxidation and elimination, to arrive at the desired α,β-unsaturated carboxylic acid.

The use of diethylzinc in conjunction with other reagents can also facilitate novel synthetic pathways. For instance, diethylzinc has been used to mediate radical additions to alkenes and alkynes, opening up possibilities for the construction of complex carbon skeletons that could serve as precursors to this compound.

| Parameter | Description |

| Reagent | Diethylzinc (Et2Zn) |

| Applications | Asymmetric addition to carbonyls, Radical additions |

| Potential Role | Synthesis of chiral precursors |

| Example Precursor | Chiral secondary alcohol |

Wittig Olefination Strategies for α,β-Unsaturated Carboxylic Acids

The Wittig reaction and its modifications are powerful and widely used methods for the stereoselective synthesis of alkenes, including α,β-unsaturated carboxylic acids and their esters. These reactions involve the coupling of a phosphorus ylide (in the classic Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons modification) with a carbonyl compound, such as an aldehyde or ketone. The stereochemical outcome of the reaction is notably influenced by the nature of the phosphorus reagent.

For the synthesis of (E)-α,β-unsaturated esters, the use of stabilized ylides or phosphonate carbanions is generally preferred, as they predominantly yield the thermodynamically more stable (E)-isomer. This high (E)-selectivity is a key advantage in the synthesis of specific geometric isomers like this compound.

A particularly effective approach for preparing (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This modification of the Wittig reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding triphenylphosphonium ylide, and the resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. The HWE reaction is renowned for its high (E)-selectivity, especially with aromatic aldehydes.

A plausible and efficient synthetic route to the ethyl ester of this compound involves the Horner-Wadsworth-Emmons reaction between benzaldehyde (B42025) and triethyl 2-phosphonopropionate. In this reaction, the phosphonate is first deprotonated by a base to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of benzaldehyde. The subsequent elimination of a diethyl phosphate salt from the resulting intermediate yields the desired (E)-α,β-unsaturated ester with high stereoselectivity. The final step to obtain this compound would be the hydrolysis of the resulting ethyl ester.

Detailed research into solvent-free Horner-Wadsworth-Emmons reactions has demonstrated the high efficiency and (E)-selectivity of the reaction between aromatic aldehydes and triethyl 2-phosphonopropionate. Using a simple base like lithium hydroxide monohydrate, excellent yields and selectivities for the (E)-isomer have been achieved.

Below is a table summarizing the findings for the Horner-Wadsworth-Emmons reaction of various aromatic aldehydes with triethyl 2-phosphonopropionate, which serves as a strong model for the synthesis of ethyl (E)-2-phenylbut-2-enoate.

| Aldehyde | Base | Solvent | Yield (%) | (E)-Selectivity (%) |

|---|---|---|---|---|

| Benzaldehyde | LiOH·H₂O | None | 97 | 95 |

| 4-Methylbenzaldehyde | LiOH·H₂O | None | 95 | 96 |

| 4-Methoxybenzaldehyde | LiOH·H₂O | None | 92 | 97 |

| 4-Chlorobenzaldehyde | LiOH·H₂O | None | 95 | 99 |

The data clearly indicates that the Horner-Wadsworth-Emmons reaction of aromatic aldehydes with triethyl 2-phosphonopropionate under solvent-free conditions with a mild base provides a highly efficient and stereoselective route to (E)-α-methyl-α,β-unsaturated esters, which are close structural analogs of the target compound's ester. This methodology is therefore highly applicable for the synthesis of this compound.

Stereochemical Aspects in the Synthesis and Transformations of E 2 Phenylbut 2 Enoic Acid

Control of E/Z Isomerism in Olefination Reactions

The synthesis of α,β-unsaturated carboxylic acids, such as 2-phenylbut-2-enoic acid, often yields a mixture of E and Z isomers. Achieving high stereoselectivity for the desired (E)-isomer is a significant challenge in organic synthesis. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of olefination reactions.

Catalyst systems are instrumental in controlling the E/Z selectivity of reactions that form carbon-carbon double bonds. While various methods exist for the synthesis of α,β-unsaturated acids and esters, achieving high stereoselectivity often requires specific catalytic approaches. google.com

One notable strategy involves the Negishi cross-coupling reaction, which can be adapted for the stereoretentive synthesis of (E)-α,β-unsaturated esters. In this approach, a vinyl phosphate (B84403) intermediate is coupled with an organozinc reagent, which can be prepared in situ from a Grignard reagent (ArMgBr) and a zinc salt like zinc chloride (ZnCl₂). The stereochemistry of the final product is dependent on the stereochemistry of the vinyl phosphate precursor. For instance, a palladium catalyst, such as Pd(dppb)Cl₂ (dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)), has been shown to effectively catalyze this coupling, preserving the E configuration from the starting material to the final unsaturated ester product. nih.gov This methodology allows for the creation of versatile β,β-disubstituted (E)-α,β-unsaturated esters with excellent stereoretentivity. nih.gov

Table 1: Catalyst System for Stereoretentive Negishi Cross-Coupling

| Component | Function | Example |

|---|---|---|

| Grignard Reagent | Source of the aryl/alkyl group | ArMgBr |

| Zinc Salt | Forms the organozinc reagent | ZnCl₂ |

| Palladium Catalyst | Catalyzes the cross-coupling reaction | Pd(dppb)Cl₂ |

| Substrate | Vinyl phosphate with defined stereochemistry | (E)-enol phosphate |

Reaction conditions exert a profound influence on the stereochemical outcome of olefination reactions. Parameters such as the choice of base, solvent, and temperature can significantly alter the ratio of E to Z isomers.

The Horner-Wadsworth-Emmons reaction, a popular method for synthesizing α,β-unsaturated esters and acids, demonstrates this sensitivity. The use of different bases can lead to varying E/Z ratios. For example, a mild tertiary amine base in the presence of a zinc triflate promoter can be used to produce α,β-unsaturated carboxylic acids. organic-chemistry.org

In other systems, such as the base-promoted isomerization of related compounds, the strength of the base is critical. Stronger bases like sodium tert-butoxide have been shown to accomplish rapid isomerization where weaker bases may be ineffective. researchgate.net

Temperature is another key factor. In the base-promoted isomerization of methyl 5-norbornene-2-carboxylate, a structurally related system, the equilibrium between isomers was found to be temperature-dependent. At elevated temperatures (40°C and 60°C), the ratio of isomers can shift compared to reactions run at room temperature. researchgate.net

Solvent choice can also dictate stereoselectivity. The Perkow reaction, used to form vinyl phosphates, shows different outcomes depending on the conditions. Solvent-free conditions were initially chosen for high regioselectivity, but a mild triethylamine-catalyzed 1,3-hydrogen migration in a suitable solvent was found to be key to achieving >99% (E)-stereoselectivity for the desired β-phosphoroxylated α,β-unsaturated ester product. nih.gov This highlights how a combination of base and solvent can work in concert to direct the stereochemical pathway of a reaction.

Table 2: Influence of Reaction Conditions on Stereoselectivity

| Parameter | Effect on E/Z Ratio | Example System |

|---|---|---|

| Base | Stronger bases can accelerate isomerization and affect equilibrium. | Sodium tert-butoxide in norbornene systems promotes rapid isomerization. researchgate.net |

| Temperature | Can shift the thermodynamic equilibrium between isomers. | Isomerization of methyl 5-norbornene-2-carboxylate shows temperature dependence. researchgate.net |

| Solvent | Can mediate catalytic pathways and influence transition states. | Triethylamine catalysis in a suitable solvent leads to high (E)-selectivity in Perkow reaction products. nih.gov |

Isomerization Phenomena of Structurally Related Aroylnorbornenecarboxylic Acids

The study of isomerization in structurally related molecules, such as norbornene derivatives, provides valuable insights into the potential stereochemical transformations of butenoic acid systems. Norbornene carboxylic acids, which feature a bicyclic core, can exist as endo and exo stereoisomers. The interconversion between these isomers is a well-documented phenomenon, particularly under basic conditions.

Research on methyl 5-norbornene-2-carboxylate has shown that base-promoted isomerization can be achieved efficiently. researchgate.net The use of a strong base like sodium tert-butoxide (tBuONa) was found to facilitate rapid isomerization between the endo and exo forms of the ester. At equilibrium, the exo-isomer was present at approximately 60%. researchgate.net

This process is highly relevant as it demonstrates the lability of stereocenters adjacent to a carbonyl group under basic conditions. The mechanism involves the formation of an enolate intermediate, which can then be protonated from either face to yield a mixture of isomers. The final ratio is governed by the relative thermodynamic stabilities of the endo and exo products. The hydrolysis of an endo-rich mixture of the ester under these basic conditions can lead to a kinetically preferred formation of the exo-acid, achieving a final endo/exo ratio of 18/82. researchgate.net This indicates that a combination of thermodynamic isomerization and kinetic selectivity in a subsequent reaction step can be exploited to favor a specific stereoisomer.

Principles of Asymmetric Induction in Related Butenoic Acid Systems

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. msu.edu This principle is fundamental to controlling stereochemistry in the synthesis of complex molecules, including derivatives of butenoic acid.

In butenoic acid systems, a new stereocenter can be generated during a reaction. If the starting material is chiral, or if a chiral auxiliary or catalyst is used, it can influence the spatial orientation of the incoming groups, leading to an unequal formation of possible stereoisomers. youtube.com The basis for this selectivity lies in the formation of diastereomeric transition states that have different energy levels. The reaction proceeds preferentially through the lower-energy transition state, resulting in a preponderance of one stereoisomeric product. youtube.com

A common strategy is the use of a "chiral auxiliary," an enantiomerically pure group that is temporarily attached to the achiral substrate. This auxiliary directs the stereochemical course of a reaction and is subsequently removed, yielding an enantiomerically enriched product. du.ac.in For example, in asymmetric aldol (B89426) reactions, a chiral auxiliary attached to a ketone enolate can direct the addition to an aldehyde, creating new stereocenters with high diastereoselectivity. du.ac.in Catalytic asymmetric aldol reactions are powerful methods for creating functionalized β-hydroxy carbonyl compounds, which can be precursors to butenolides and other related structures, with excellent control over the formation of new stereocenters. nih.govacs.org

The development of catalytic enantioselective transformations has provided efficient pathways to structurally diverse γ-butenolide and γ-butyrolactone derivatives with precise control of stereoselectivity. nih.gov These methods often rely on chiral catalysts that create a chiral environment around the reacting molecules, guiding the reaction towards the desired stereoisomer.

Chemical Transformations and Reaction Mechanisms Involving E 2 Phenylbut 2 Enoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in (E)-2-phenylbut-2-enoic acid is a primary site for chemical modification, readily undergoing transformations typical of this functional group.

Nucleophilic Acyl Substitution Reactions for Ester and Amide Formation

This compound can be converted to its corresponding esters and amides through nucleophilic acyl substitution. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the ester and water. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Similarly, amides can be formed by reacting the carboxylic acid with an amine. This transformation typically requires the use of a coupling agent or conversion of the carboxylic acid to a more reactive acyl derivative, such as an acyl chloride, to facilitate the reaction with the less nucleophilic amine.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Ethanol (excess) | Sulfuric Acid (catalyst), Heat | Ethyl (E)-2-phenylbut-2-enoate |

| This compound | 1. Thionyl Chloride 2. Ammonia | 1. Heat 2. Room Temperature | (E)-2-phenylbut-2-enamide |

Reactions Involving the Carbon-Carbon Double Bond

The α,β-unsaturated system in this compound imparts unique reactivity to the carbon-carbon double bond, allowing it to participate in a variety of addition and coupling reactions.

Addition Reactions to the Butenoyl Moiety

The conjugated system in this compound is susceptible to nucleophilic conjugate addition (Michael addition) due to the electron-withdrawing effect of the carboxylic acid group. Nucleophiles will preferentially attack the β-carbon of the double bond. Furthermore, the double bond can undergo electrophilic addition reactions, such as halogenation. For instance, the reaction with bromine would lead to the formation of a dibromo derivative.

Reduction of the double bond can also be achieved. While strong reducing agents like lithium aluminum hydride would reduce both the carboxylic acid and the double bond, catalytic hydrogenation can be employed for the selective reduction of the carbon-carbon double bond to yield 2-phenylbutanoic acid.

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Dimethylcuprate ((CH₃)₂CuLi) | Conjugate Addition | (E)-2-phenyl-3-methylbutanoic acid |

| This compound | Bromine (Br₂) | Electrophilic Addition | (2R,3S)-2,3-dibromo-2-phenylbutanoic acid |

| This compound | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | 2-phenylbutanoic acid |

Coupling Reactions (e.g., Suzuki-Miyaura type reactions for α,β-unsaturated ketones)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org While typically employed with aryl or vinyl halides, derivatives of α,β-unsaturated carboxylic acids can also participate in these transformations. For a Suzuki-Miyaura type reaction, the carboxylic acid could be converted to a more reactive derivative, such as an acyl chloride or an ester, to couple with an organoboron reagent in the presence of a palladium catalyst and a base. rsc.orglibretexts.org This would result in the formation of an α,β-unsaturated ketone.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com In the context of this compound, it could potentially be coupled with an aryl or vinyl halide, leading to a more substituted olefinic product. The success and regioselectivity of such reactions are often dependent on the specific catalyst system and reaction conditions employed. organic-chemistry.orgfu-berlin.de

| Reaction Type | This compound Derivative | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | (E)-2-phenylbut-2-enoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | α,β-unsaturated ketone |

| Heck | This compound | Iodobenzene | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted alkene |

Cycloaddition Reactions with Dienophiles (e.g., Diels-Alder reactions, unselective cycloaddition products)

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloaddition reactions. sigmaaldrich.commasterorganicchemistry.com In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid in this molecule. youtube.com

When this compound reacts with a diene like 1,3-butadiene, a cyclohexene (B86901) derivative is formed. Due to the asymmetry of the dienophile, the reaction can potentially lead to a mixture of regioisomers and stereoisomers. The stereochemical outcome is often governed by the "endo rule," which favors the formation of the product where the electron-withdrawing substituent of the dienophile is oriented towards the newly forming double bond in the transition state. However, the selectivity can be influenced by various factors, including the specific reactants and reaction conditions, and may result in unselective cycloaddition products.

| Diene | Dienophile | Reaction Type | Potential Product |

|---|---|---|---|

| 1,3-Butadiene | This compound | Diels-Alder [4+2] Cycloaddition | 4-ethyl-5-phenylcyclohex-1-ene-1-carboxylic acid |

Table of Chemical Compounds

| Chemical Name |

| This compound |

| (E)-2-phenylbut-2-enoyl chloride |

| (E)-2-phenylbut-2-enamide |

| (2R,3S)-2,3-dibromo-2-phenylbutanoic acid |

| 1,3-Butadiene |

| 2-phenylbutanoic acid |

| 4-ethyl-5-phenylcyclohex-1-ene-1-carboxylic acid |

| Ammonia |

| Bromine |

| Dimethylcuprate |

| Ethanol |

| Ethyl (E)-2-phenylbut-2-enoate |

| Hydrogen |

| Iodobenzene |

| Lithium aluminum hydride |

| Palladium on Carbon |

| Phenylboronic acid |

| Sulfuric Acid |

| Thionyl Chloride |

Derivatives and Analogues of E 2 Phenylbut 2 Enoic Acid: Design and Synthesis

Synthesis of Substituted (E)-2-phenylbut-2-enoic Acid Derivatives

The incorporation of fluorine into organic molecules can significantly alter their properties. One synthetic route to access fluoro-derivatives related to 2-phenylbut-2-enoic acid involves the oxidation of β-fluoro-β-phenyl alcohols. These precursors can be synthesized through two primary pathways. The first pathway begins with the bromofluorination of α-alkyl styrenes. The resulting bromofluoride is then converted to an acetate (B1210297), which is subsequently hydrolyzed to yield the target β-fluoro-β-phenyl alcohol. An alternative approach involves a Lewis acid-catalyzed ring-opening of corresponding styrene (B11656) oxides using a hydrofluoride source. The final 2-fluoro-2-phenylalkanoic acids are obtained by the oxidation of these alcohol intermediates researchgate.net.

Table 1: Synthetic Pathways to 2-Fluoro-2-phenylalkanoic Acids

| Pathway | Starting Material | Key Steps | Intermediate(s) | Final Product |

|---|

| 1 | α-Alkyl Styrene | 1. Bromofluorination 2. Acetate replacement 3. Hydrolysis 4. Oxidation | Bromo fluoride; Acetate derivative; β-Fluoro-β-phenyl alcohol | 2-Fluoro-2-phenylalkanoic Acid | | 2 | Styrene Oxide | 1. Catalyzed ring-opening with HF source 2. Oxidation | β-Fluoro-β-phenyl alcohol | 2-Fluoro-2-phenylalkanoic Acid |

The butenoic acid framework can be functionalized with various alkyl and aryl groups through several synthetic strategies.

Alkyl Substitution: Methods for synthesizing α-alkyl styrene derivatives provide a foundation for creating precursors to alkyl-substituted phenylbutenoic acids. Traditional approaches include the Wittig reaction for converting aryl ketones into the desired terminal alkenes (α-alkyl styrenes) nih.gov. A one-pot, transition-metal-free method has also been developed, starting from readily available natural products like estragole. This process involves bromination, followed by nucleophilic substitution with various carbon, nitrogen, oxygen, or sulfur nucleophiles, yielding a range of α-alkyl styrene derivatives nih.govacs.orgfigshare.com. Furthermore, stereoselective substitution reactions on ethyl (E)-3-halogeno-2-methylbut-2-enoates can be employed to introduce substituents at the 3-position of the butenoic acid chain rsc.org.

Aryl Substitution: Aryl groups can be introduced onto the alkene backbone via nickel-catalyzed hydroarylation. This method facilitates the coupling of alkenes with arylboronic acids. By employing a directing group on the alkene, a linear-selective hydroarylation can be achieved, providing a modular approach to synthesizing structurally diverse alkyl arenes, including γ-aryl butyric acid derivatives rsc.orgrsc.orgresearchgate.net. This redox-neutral reaction is effective for both unactivated alkenes and styrenes and can be toggled between Markovnikov and anti-Markovnikov selectivity by careful ligand selection rsc.orgacs.orgacs.org.

Preparation of Structurally Related α,β-Unsaturated Carboxylic Acids

α-Fluoroacrylates are a significant class of α,β-unsaturated carboxylic acid derivatives. A prominent method for their synthesis is the modified Julia olefination, also known as the Julia-Kocienski olefination alfa-chemistry.com. This reaction involves the condensation of aldehydes with a fluorobenzothiazolyl sulfone reagent acs.org. The use of different bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can control the stereoselectivity of the reaction to favor either the (Z)- or (E)-alkenoate product acs.org. The introduction of a fluorine atom into the benzothiazolyl sulfonyl reagent has been shown to substantially increase its reactivity compared to its unfluorinated counterpart nih.gov.

Another effective route involves the reaction of an α-fluorophosphonoacetate with a source of formalin (e.g., paraformaldehyde) in an aqueous medium. This process is typically conducted in the presence of a salt of a weak inorganic acid to yield the desired α-fluoroacrylates google.com.

Table 2: Comparison of α-Fluoroacrylate Synthesis Methods

| Method | Key Reagents | Key Features |

|---|---|---|

| Modified Julia Olefination | Aldehyde, Fluorobenzothiazolyl sulfone, Base (e.g., DBU) | Stereoselective; can produce (E) or (Z) isomers; increased reactivity from fluorine substitution. acs.orgnih.gov |

| Phosphonoacetate Route | α-Fluorophosphonoacetate, Formalin source, Salt of weak inorganic acid | Proceeds in aqueous medium. google.com |

Enediones and related conjugated systems are characterized by a dicarbonyl functionality conjugated with a carbon-carbon double bond. A common method for their synthesis is the aldol (B89426) or Knoevenagel condensation wikipedia.org. For instance, a palladium-catalyzed oxidative dehydrogenation of saturated ketones using molecular oxygen as the oxidant can produce 1,4-enediones with high E-stereoselectivity organic-chemistry.org.

Another powerful method is the Friedel-Crafts reaction between an aromatic compound and maleic anhydride (B1165640) in the presence of an acid catalyst like aluminum chloride. This reaction can produce 4-aryl-4-oxo-but-2-enoic acid derivatives, which are valuable conjugated keto-acids nih.govresearchgate.net.

Cinnamic acids are α,β-unsaturated aromatic acids that are structurally analogous to this compound. Two classical methods are widely used for their synthesis.

Perkin Reaction: Developed by William Henry Perkin, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst wikipedia.orgbyjus.com. For example, cinnamic acid itself is prepared by reacting benzaldehyde (B42025) with acetic anhydride in the presence of sodium acetate wikipedia.orguns.ac.id. The reaction typically requires high temperatures and long reaction times, though microwave irradiation has been shown to reduce reaction times significantly jk-sci.com.

Knoevenagel-Doebner Condensation: This method involves the condensation of an aromatic aldehyde with malonic acid. The Doebner modification of the Knoevenagel reaction uses pyridine (B92270) as the solvent and a catalyst like piperidine (B6355638) semanticscholar.orgbu.edu. This approach often provides higher yields and requires less harsh conditions than the Perkin reaction bu.edu. Sustainable variations of this reaction have been developed using catalysts like proline in ethanol, which can favor the formation of intermediate diacids at lower temperatures nih.gov. Other catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), have also been employed to achieve excellent yields under mild conditions asianpubs.org.

Design and Synthesis of Amide and Ester Analogues (e.g., from acyl chlorides)

The core strategy for synthesizing a diverse library of amide and ester analogues of this compound hinges on the reactivity of its corresponding acyl chloride. The preparation of (E)-2-phenylbut-2-enoyl chloride is typically accomplished by treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride.

Once synthesized, the (E)-2-phenylbut-2-enoyl chloride serves as a versatile precursor for the introduction of a wide array of functional groups. The general scheme for the synthesis of amide and ester analogues is depicted below:

Scheme 1: General Synthesis of Amide and Ester Derivatives

The reaction with amines (R¹R²NH) or alcohols (R³OH) is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the formation of the desired amide or ester.

Synthesis of Amide Analogues

A variety of amide analogues can be synthesized by reacting (E)-2-phenylbut-2-enoyl chloride with a range of primary and secondary amines. The choice of the amine dictates the nature of the substituents on the amide nitrogen. For instance, reaction with aniline (B41778) and its substituted derivatives leads to the formation of N-aryl amides, while reaction with aliphatic amines yields N-alkyl amides.

The following table summarizes the synthesis of a series of hypothetical N-substituted (E)-2-phenylbut-2-enamide derivatives, illustrating the versatility of this synthetic route.

| Amine Reactant | Product | Yield (%) |

| Aniline | (E)-N-phenyl-2-phenylbut-2-enamide | 85 |

| 4-Methylaniline | (E)-N-(p-tolyl)-2-phenylbut-2-enamide | 88 |

| 4-Methoxyaniline | (E)-N-(4-methoxyphenyl)-2-phenylbut-2-enamide | 90 |

| Benzylamine | (E)-N-benzyl-2-phenylbut-2-enamide | 92 |

| Diethylamine | (E)-N,N-diethyl-2-phenylbut-2-enamide | 80 |

Note: The yield percentages are hypothetical and representative of typical outcomes for such reactions.

Synthesis of Ester Analogues

Similarly, a diverse range of ester analogues can be prepared by the reaction of (E)-2-phenylbut-2-enoyl chloride with various alcohols. The reaction, often referred to as esterification, proceeds readily under mild conditions.

The table below provides examples of ester derivatives that can be synthesized from (E)-2-phenylbut-2-enoyl chloride and different alcohols.

| Alcohol Reactant | Product | Yield (%) |

| Methanol | Methyl (E)-2-phenylbut-2-enoate | 95 |

| Ethanol | Ethyl (E)-2-phenylbut-2-enoate | 93 |

| Isopropanol | Isopropyl (E)-2-phenylbut-2-enoate | 89 |

| Benzyl alcohol | Benzyl (E)-2-phenylbut-2-enoate | 91 |

| Phenol | Phenyl (E)-2-phenylbut-2-enoate | 82 |

Note: The yield percentages are hypothetical and representative of typical outcomes for such reactions.

The synthesis of amide and ester analogues of this compound via the acyl chloride intermediate is a robust and adaptable method. It allows for the systematic modification of the carboxyl group, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. The high reactivity of the acyl chloride ensures that these transformations are generally efficient and high-yielding.

Advanced Characterization Techniques for E 2 Phenylbut 2 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of (E)-2-phenylbut-2-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic proton, and the protons of the methyl group. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are key parameters for structural assignment.

The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The vinylic proton, being part of an α,β-unsaturated system, is also expected to be deshielded and appear downfield. The methyl group protons will appear in the upfield region of the spectrum. The multiplicity of the signals, governed by the n+1 rule, reveals the number of adjacent protons, helping to piece together the molecular framework. For instance, the vinylic proton's signal would be split by the protons of the adjacent methyl group, and vice versa.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| Vinylic-H | ~7.0 | Quartet | ~7.0 |

| Methyl-H | ~2.0 | Doublet | ~7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid (C=O) | 170 - 185 |

| Phenyl (quaternary) | 135 - 145 |

| Phenyl (CH) | 125 - 130 |

| Alkene (C-phenyl) | 140 - 150 |

| Alkene (C-COOH) | 120 - 130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Derivatives

For fluoro-substituted derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. The chemical shift range for ¹⁹F is much wider than for ¹H, leading to excellent signal dispersion and simplified spectral analysis, even in complex molecules.

The ¹⁹F chemical shift is extremely sensitive to the electronic environment, allowing for the detection of subtle structural changes. Furthermore, ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable information about the connectivity of the fluorine atom within the molecule. This technique is crucial for confirming the position and number of fluorine substituents on the phenyl ring or other parts of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₀H₁₀O₂), the molecular weight is 162.18 g/mol . pdx.edu

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). The presence of the phenyl group and the double bond would also lead to characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the determination of the elemental formula of the molecule. nih.gov For this compound, the calculated exact mass is 162.0681 Da. pdx.edu An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₁₀H₁₀O₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Alkene C-H | Stretching | 3000-3100 |

| Alkyl C-H | Stretching | 2850-3000 |

| Carbonyl (C=O) | Stretching (conjugated) | 1680-1710 |

| Carbon-Carbon Double Bond (C=C) | Stretching (conjugated) | 1620-1640 |

| Aromatic Ring | C=C Stretching | ~1600, ~1450-1500 |

The broad O-H stretch is a hallmark of the carboxylic acid dimer formed through hydrogen bonding. The position of the C=O stretching vibration, shifted to a lower wavenumber due to conjugation with the C=C double bond, is a key indicator of the α,β-unsaturated nature of the acid. The presence of bands for aromatic and vinylic C-H stretches further confirms the structural features.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state.

Although a specific crystal structure for this compound is not widely reported in publicly accessible databases, the technique's application to similar molecules, such as other cinnamic acid derivatives and α,β-unsaturated carboxylic acids, provides a clear framework for what would be determined. bris.ac.ukmdpi.com The analysis would reveal the planarity of the α,β-unsaturated system and the orientation of the phenyl ring relative to the carboxylic acid group.

A key feature often observed in the crystal structures of carboxylic acids is the formation of intermolecular hydrogen bonds. mdpi.com Typically, the carboxylic acid moieties of two separate molecules interact to form a centrosymmetric dimer, a stable arrangement that significantly influences the compound's melting point and solubility. X-ray diffraction would precisely measure the distances and angles of these hydrogen bonds, offering critical insight into the supramolecular architecture of the crystal lattice. bris.ac.uk

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for assessing the purity of this compound and separating it from its (Z)-isomer, starting materials, and byproducts. The choice of technique depends on the volatility and polarity of the compounds being analyzed.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. creative-proteomics.com Reversed-phase HPLC is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the aromatic phenyl group provides significant hydrophobic character, leading to strong retention on a C18 or phenyl-type column. thermofisher.comelementlabsolutions.com The polarity of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. sielc.comsielc.com To ensure reproducible retention times and sharp peak shapes, an acid such as phosphoric acid, acetic acid, or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group. sielc.combiotage.com Detection is commonly performed using a UV detector, as the conjugated system of the phenyl group and the double bond results in strong absorbance at specific wavelengths, often around 270-280 nm. creative-proteomics.comcabidigitallibrary.org

Table 1: Illustrative HPLC Parameters for Analysis of Cinnamic Acid Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention for aromatic compounds through hydrophobic interactions. japsonline.com |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Phosphoric Acid | Polar mobile phase for elution. Acid suppresses ionization of the carboxyl group, improving peak shape. sielc.combiotage.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. japsonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this size. japsonline.com |

| Detection | UV at 270-280 nm | The conjugated aromatic system provides strong chromophoric activity in this range. creative-proteomics.comcabidigitallibrary.org |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. cabidigitallibrary.org |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While carboxylic acids can be analyzed directly on specialized polar columns, they often exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and tendency to form hydrogen bonds. colostate.edu Therefore, derivatization is frequently employed to enhance volatility and thermal stability. weber.hulibretexts.org For this compound, common derivatization methods include:

Alkylation: Conversion to an ester, most commonly a methyl ester using reagents like diazomethane, or a pentafluorobenzyl (PFB) ester using PFBBr. weber.huresearchgate.net Esters are significantly more volatile and less polar than the parent acid.

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. TMS derivatives are known for their high volatility and thermal stability. weber.hu

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only retention time data but also mass spectra that offer structural information. The electron ionization (EI) mass spectrum of this compound or its derivatives would show a molecular ion peak (M+) corresponding to its molecular weight. The subsequent fragmentation pattern provides a fingerprint for identification. Key fragmentation pathways for cinnamic acid derivatives often involve cleavage of the carboxyl group, as well as fragmentation of the side chain and the aromatic ring. researchgate.netresearchgate.netnih.gov This data is crucial for confirming the identity of the compound and distinguishing it from isomers. nih.gov

Table 2: Expected GC-MS Fragmentation for this compound

| Ion | Description | Significance |

|---|---|---|

| [M]+• | Molecular Ion | Confirms the molecular weight of the analyte. |

| [M-CH3]+ | Loss of a methyl group | Fragmentation of the butenoic acid chain. |

| [M-COOH]+ | Loss of the carboxyl radical | A common fragmentation for carboxylic acids. |

| [C6H5]+ | Phenyl cation | Indicates the presence of the phenyl group. |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for monitoring reaction progress, assessing sample purity, and determining appropriate solvent systems for column chromatography. nih.gov For the analysis of this compound, a polar stationary phase like silica (B1680970) gel is typically used with a mobile phase of intermediate polarity. japsonline.comsciencemadness.org

The separation is based on the principle of adsorption, where more polar compounds adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The polarity of the mobile phase, often a mixture of a non-polar solvent (like toluene (B28343) or hexane) and a polar solvent (like ethyl acetate (B1210297) or acetic acid), is optimized to achieve clear separation between the target compound and impurities. sciencemadness.orgsilicycle.com

Since this compound is UV-active due to its conjugated system, spots can be visualized under a UV lamp (typically at 254 nm). Alternatively, various chemical staining reagents can be used for visualization. lobachemie.com A potassium permanganate (B83412) stain can detect the double bond, while a ferric chloride spray can react with phenolic impurities. sciencemadness.orgfiu.edu An acidic indicator like bromocresol green can specifically detect the carboxylic acid group as a colored spot on a different colored background. lobachemie.comillinois.edu

Table 3: Example TLC Systems for the Separation of Cinnamic Acids

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method(s) |

|---|---|---|

| Silica Gel G | Toluene : Acetic Acid : Ethanol (e.g., 4:1:1) sciencemadness.org | UV light (254 nm), Acidified Ferric Chloride (FeCl3) spray sciencemadness.org |

| Silica Gel | Chloroform : Ethyl Acetate (e.g., 8:2) japsonline.com | UV light (254 nm), Potassium Permanganate (KMnO4) stain |

| RP-18 Silica Gel | Acetone : Water (e.g., 8:2) japsonline.com | UV light (254 nm), Iodine vapor |

Computational and Theoretical Studies of E 2 Phenylbut 2 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) methods for electronic structure and properties)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of molecules like (E)-2-phenylbut-2-enoic acid. DFT has become a popular method for calculating molecular properties due to its balance of accuracy and computational cost esrf.fr.

Studies on the closely related cinnamic acid have utilized DFT to explore its antioxidant properties by analyzing global descriptive parameters. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, with a smaller gap generally indicating higher chemical reactivity nih.govresearchgate.netdergipark.org.trresearchgate.net. For instance, in a study of cinnamic acid, the HOMO-LUMO energy gap was found to be quite small, suggesting its potential as an electron donor and its reactive nature nih.gov.

DFT calculations can also be used to determine other important electronic properties that influence reactivity, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness nih.gov. These parameters provide a comprehensive picture of the molecule's stability and propensity to engage in chemical reactions. For example, investigations into acrylic acid, a simpler α,β-unsaturated carboxylic acid, have used DFT to calculate its HOMO-LUMO energy gap, which was determined to be 5.545 eV, reflecting its chemical activity researchgate.netdergipark.org.trresearchgate.net.

Table 1: Calculated Electronic Properties of Structurally Similar Molecules using DFT

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Cinnamic Acid | DFT | Not Specified | Not Specified | 0.0205 |

| Acrylic Acid | DFT/B3LYP/STO-3G | Not Specified | Not Specified | 5.545 |

Note: The data presented is for analogous compounds and is intended to be illustrative of the types of properties that can be determined for this compound through DFT calculations.

Molecular Modeling and Simulation Approaches for Conformational Analysis and Reactivity Prediction

Molecular modeling and simulation techniques are essential for exploring the conformational flexibility and predicting the reactivity of this compound. The presence of rotatable bonds allows the molecule to adopt various conformations, which can significantly impact its properties and biological activity.

Conformational analysis of similar molecules, such as cinnamic acid, has been performed using computational methods. scielo.org.mxresearchgate.netjmcs.org.mx These studies often involve calculating the potential energy surface by systematically rotating key dihedral angles to identify stable conformers (local minima) and the energy barriers between them (transition states). For cinnamic acid, computational studies have identified both s-cis and s-trans conformers, with the s-cis isomer being found to be more stable in the gas phase. scielo.org.mxresearchgate.netjmcs.org.mx The relative stability of these conformers can be influenced by the solvent environment, although in the case of cinnamic acid, the conformational preference was not significantly altered by solvents with different dielectric constants scielo.org.mxresearchgate.netjmcs.org.mx.

For this compound, key dihedral angles for conformational analysis would include the rotation around the C-C bond connecting the phenyl ring to the double bond and the rotation around the C-C bond of the carboxylic acid group. Molecular dynamics (MD) simulations can also provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution. For instance, MD simulations have been used to study the association processes of drug-like compounds with maleic acid in water, highlighting the role of counterions and hydration in the formation of molecular assemblies nih.gov. Such approaches could be applied to understand how this compound interacts with itself or other molecules in a given medium.

Table 2: Conformational Energy Data for Cinnamic Acid

| Conformer | Relative Energy (kJ/mol) in Gas Phase |

| s-cis | -2.34 |

| s-trans | 7.95 |

Data from a DFT study on cinnamic acid, indicating the s-cis conformer is more stable. researchgate.net

Mechanistic Investigations of Reaction Pathways through Computational Chemistry

Computational chemistry offers a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction.

Theoretical studies on the antioxidant activity of cinnamic acid derivatives have employed DFT to investigate the thermodynamics of different free radical scavenging mechanisms nih.gov. These studies can determine the preferred reaction pathways, such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT), by calculating the Gibbs free energies of the reactions nih.gov. The conformation of the molecule and the presence of different functional groups can influence the favorability of these pathways nih.gov.

Furthermore, computational methods can be used to explore other types of reactions. For example, the dimerization of crystalline cinnamic acid to form truxillic acid has been studied, with reaction kinetics modeled to understand the progression of the transformation esrf.fr. While this is a solid-state reaction, similar principles of identifying reactive intermediates and transition states apply to reactions in solution.

For this compound, computational investigations could explore a variety of potential reactions, including additions to the α,β-unsaturated system, reactions of the carboxylic acid group, and transformations involving the phenyl ring. For instance, the known Perkin reaction, used to synthesize cinnamic acids, involves a complex mechanism that could be elucidated in detail for the synthesis of this compound through computational modeling mdpi.com. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be predicted.

Applications of E 2 Phenylbut 2 Enoic Acid in Organic Synthesis and Material Science

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

(E)-2-phenylbut-2-enoic acid serves as a valuable precursor in the synthesis of more complex organic molecules, including biologically active compounds and natural products. Its carbon skeleton and functional groups can be strategically modified through various organic reactions to construct intricate molecular frameworks.

The presence of the α,β-unsaturated carbonyl system allows for a range of transformations. For instance, the double bond can undergo conjugate addition reactions, allowing for the introduction of various nucleophiles at the β-position. The carboxylic acid functionality can be converted into other functional groups such as esters, amides, and alcohols, further expanding its synthetic utility. While direct total syntheses of complex natural products originating from this compound are not extensively documented, its structural motif is found within various biologically active molecules. For example, derivatives of phenylbutenoic acid have been investigated for their potential biological activities, suggesting that the core structure is a relevant pharmacophore.

The strategic importance of α,β-unsaturated carboxylic acids as building blocks is well-established in organic synthesis. They can participate in cascade reactions, where a series of bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. For instance, organocatalytic Michael-cyclization cascade reactions of similar 4-oxa-α,β-unsaturated carboxylic acids with aldehydes have been developed to synthesize chiral γ-lactols and trisubstituted γ-lactones rsc.org. This highlights the potential of this compound to be employed in similar elegant synthetic strategies.

Utilization as an Acylating Agent in Organic Transformations

The carboxylic acid group in this compound can be activated to form a more reactive species, enabling it to function as an acylating agent for the introduction of the (E)-2-phenylbut-2-enoyl group into other molecules. This is typically achieved by converting the carboxylic acid into its corresponding acyl chloride or anhydride (B1165640).

The acyl chloride, (E)-2-phenylbut-2-enoyl chloride, is a commercially available reagent. Acyl chlorides are highly reactive electrophiles that readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. This reactivity makes (E)-2-phenylbut-2-enoyl chloride a useful tool for introducing the α,β-unsaturated carbonyl moiety into a variety of substrates.

The acylation of phenols with anhydrides is a common transformation in organic synthesis indexcopernicus.comnih.govmdpi.com. While specific examples detailing the use of (E)-2-phenylbut-2-enoic anhydride are scarce in the literature, its structural similarity to other reactive anhydrides suggests its potential in such reactions. The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction, and various methods have been developed to facilitate this transformation, especially for sterically hindered alcohols pnas.orgorganic-chemistry.org. The activation of this compound would be necessary to achieve efficient esterification with such challenging substrates.

Integration into Polymer and Advanced Material Development

The presence of a polymerizable carbon-carbon double bond in this compound suggests its potential as a monomer for the synthesis of functional polymers and advanced materials. Cinnamic acid and its derivatives, which share a similar structural motif, have been explored in polymer chemistry.

Cinnamic acid and its esters can undergo [2+2] photopolymerization under visible light in the presence of an organocatalyst to produce sustainable polymers nih.gov. This type of polymerization proceeds through the formation of cyclobutane (B1203170) rings from the double bonds of the monomer units. However, the homopolymerization of cinnamic acid derivatives can be challenging due to steric hindrance around the 1,2-disubstituted vinyl group, often resulting in the formation of oligomers nii.ac.jp.

Despite the difficulties in homopolymerization, cinnamic derivatives can be copolymerized with other vinyl monomers, such as methyl acrylate (B77674) and styrene (B11656), to incorporate the rigid cinnamate (B1238496) unit into the polymer backbone acs.org. This incorporation can significantly influence the properties of the resulting copolymer, such as its glass transition temperature. Furthermore, α,β-unsaturated carboxylic acids, like itaconic acid, are utilized in emulsion polymerization to create biobased pressure-sensitive adhesives acs.org. These examples suggest that this compound could be a valuable comonomer for tailoring the properties of various polymers and for the development of novel, functional materials.

Applications in Chiral Catalysis (e.g., as a prochiral substrate in asymmetric hydrogenation)

This compound is a prochiral substrate, meaning it can be converted into a chiral molecule in a single chemical step. A prominent example of this is its use in asymmetric hydrogenation, a powerful method for the synthesis of enantiomerically enriched compounds. The hydrogenation of the carbon-carbon double bond of this compound creates a new stereocenter, and by using a chiral catalyst, one enantiomer of the product can be selectively formed.

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-studied area, with various chiral catalysts based on transition metals like ruthenium, rhodium, and iridium demonstrating high efficiency and enantioselectivity. ethz.chlibretexts.orgnptel.ac.in

Ruthenium-Based Catalysts:

Chiral ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. ethz.chlibretexts.orgnptel.ac.in For example, Ru(II)-BINAP catalysts have been shown to hydrogenate trisubstituted α,β-unsaturated carboxylic acids with moderate to good enantiomeric excesses (ee) ethz.ch. The mechanism of Ru(II)/BINAP-catalyzed hydrogenation is distinct from that of Rh(I)-catalyzed reactions and has a broader substrate scope ethz.ch.

Rhodium-Based Catalysts:

Rhodium complexes with chiral diphosphine ligands, such as DIPAMP, have been successfully employed in the asymmetric hydrogenation of α,β-unsaturated acids. These catalytic systems can achieve very high enantioselectivities for a range of substrates nii.ac.jp.

Iridium-Based Catalysts:

Iridium complexes with chiral ligands have also emerged as powerful catalysts for the enantioselective hydrogenation of olefins, including unsaturated carboxylic acids. These catalysts can operate under mild conditions and exhibit high turnover numbers and frequencies researchgate.net.

The enantioselective reduction of acrylic acids can also be achieved using biocatalysis, with ene-reductases showing excellent enantioselectivity for a broad range of substrates under mild, aqueous conditions nih.gov.

Below is a hypothetical data table illustrating the kind of results that could be expected from the asymmetric hydrogenation of this compound based on the performance of these catalysts with similar substrates.

| Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Ru(OAc)₂( (R)-BINAP) | (R)-2-phenylbutanoic acid | >95 | 85 |

| [Rh(COD)₂( (R,R)-DIPAMP)]BF₄ | (R)-2-phenylbutanoic acid | >99 | 92 |

| [Ir(COD)(PCy₃)(py)]PF₆ with chiral ligand | (S)-2-phenylbutanoic acid | 98 | 95 |

This table is illustrative and based on typical results for similar substrates. Actual results for this compound may vary.

The ability to produce single enantiomers of 2-phenylbutanoic acid through asymmetric hydrogenation of this compound is of significant interest, as chiral carboxylic acids are important building blocks in the pharmaceutical and fine chemical industries.

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The advancement of synthetic methodologies for (E)-2-phenylbut-2-enoic acid is increasingly guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. Future research will likely focus on moving beyond traditional synthetic protocols that may involve harsh conditions or generate substantial waste.

Key areas for development include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. Multicomponent reactions, where several starting materials are combined in a single step, represent a promising avenue for improving atom economy in the synthesis of complex cinnamic acid derivatives. nih.gov

Green Solvents and Reagents: Investigating the use of environmentally benign solvents or solvent-free reaction conditions. Mechanochemical-assisted approaches, which involve reactions conducted by grinding solids together, offer a sustainable alternative that can reduce or eliminate the need for solvents. rsc.org

Catalytic Oxidation: Replacing stoichiometric oxidants, which are often toxic and generate significant waste, with catalytic systems that use greener oxidants like hydrogen peroxide. mdpi.com Selenium-containing catalysts have shown potential for the efficient oxidation of aldehydes to carboxylic acids under mild, aqueous conditions. mdpi.com

| Approach | Traditional Method Example | Future Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Oxidation Step | Use of stoichiometric heavy metal oxidants (e.g., KMnO₄, CrO₃). | Catalytic oxidation using H₂O₂ with a selenium catalyst. mdpi.com | Reduced heavy metal waste; water as a byproduct; milder reaction conditions. |

| Reaction Conditions | Reliance on volatile organic solvents. | Mechanochemical-assisted synthesis (grinding) or flow chemistry. rsc.orgrsc.org | Solvent-free or reduced solvent usage; enhanced safety and material efficiency. rsc.orgrsc.org |

| Overall Strategy | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions (e.g., Catellani-type reactions). nih.gov | Increased efficiency; reduced waste from purification steps; shorter reaction times. |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

A significant challenge in the synthesis of this compound is the precise control of stereochemistry to form the desired tetrasubstituted alkene isomer. Future research will heavily invest in the discovery and optimization of novel catalytic systems capable of achieving high stereoselectivity.

Promising research directions include:

Advanced Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the diastereoselective synthesis of tetrasubstituted alkenes. nsf.govrsc.orgnih.gov Future work will likely focus on developing new phosphine (B1218219) ligands whose steric and electronic properties can be fine-tuned to control the regio- and stereochemical outcome of the reaction, potentially leading to near-perfect E/Z selectivity. nsf.govnih.gov

Organocatalysis: The use of small, metal-free organic molecules as catalysts presents a sustainable and often highly effective alternative to metal-based systems. scienceopen.comscienceopen.comresearchgate.net Exploring chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could enable highly enantioselective syntheses of related structures, a key area for expansion. scienceopen.comresearchgate.net These catalysts often operate through distinct mechanisms, such as enamine or iminium ion formation, offering alternative pathways to achieve stereocontrol. scienceopen.com

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with organocatalysis or photocatalysis, could unlock new reaction pathways and provide synergistic effects for enhancing stereoselectivity in complex transformations.

| Catalytic System | Catalyst Example | Key Feature | Potential Advantage for Stereoselectivity |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Ni catalyst with monophosphine ligands. nsf.gov | Ligand-controlled stereoconvergence. | Can produce either E or Z isomer with high selectivity from a mixed starting material. nsf.gov |

| Organocatalysis (Brønsted Acid) | BINOL-derived phosphoric acids. scienceopen.com | Formation of a confined chiral microenvironment. nih.gov | High enantioselectivity in cycloadditions and other reactions without using metals. scienceopen.comnih.gov |

| Organocatalysis (Covalent) | Amino acids (e.g., proline, threonine). researchgate.netresearchgate.net | Reaction proceeds via chiral enamine or iminium intermediates. scienceopen.com | Effective for asymmetric aldol (B89426) and Michael reactions to build chiral scaffolds. researchgate.netresearchgate.net |

Investigation of New Derivatives for Emerging Applications in Advanced Materials

The rigid, conjugated structure of tetrasubstituted alkenes imparts unique photo- and electrochemical properties, making them attractive scaffolds for advanced materials. nsf.gov A significant future direction is the systematic synthesis and investigation of novel derivatives of this compound to explore applications in materials science.

Areas for investigation include:

Luminogenic Materials: By analogy with other multi-arylated alkenes, derivatives of this compound could exhibit aggregation-induced emission (AIE) properties, making them candidates for use in organic light-emitting diodes (OLEDs) or chemical sensors. nih.gov

Molecular Switches: The tetrasubstituted double bond can act as a sterically hindered axis, and appropriate functionalization could allow for light- or electricity-induced E/Z isomerization, a key feature for developing molecular switches and data storage systems. nsf.gov

Functional Polymers: The carboxylic acid group serves as a versatile handle for incorporating the phenylbutenoic acid moiety into polymer chains, either as a pendant group or as part of the main backbone. This could lead to the development of polymers with tailored thermal, optical, or mechanical properties.

| Derivative Class | Synthetic Modification | Target Property | Potential Application |

|---|---|---|---|

| Aryl-Functionalized Derivatives | Introduction of electron-donating/withdrawing groups on the phenyl ring. | Tunable fluorescence and electronic energy levels. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes. nih.gov |

| Amide/Ester Conjugates | Coupling the carboxylic acid with functional amines or alcohols. | Self-assembly, liquid crystalline phases, polymerization capability. | Smart polymers, liquid crystals, drug delivery systems. mdpi.com |

| Extended π-Systems | Replacing the phenyl group with larger aromatic systems (e.g., naphthyl, pyrenyl). | Red-shifted absorption/emission, enhanced conductivity. | Organic semiconductors, photosensitizers. |

Advanced Mechanistic Studies and Computational Insights into Reactivity

A fundamental understanding of reaction mechanisms is critical for the rational design of improved synthetic methods and for predicting molecular properties. Future research will benefit immensely from the integration of advanced computational modeling with experimental studies to elucidate the reactivity of this compound.

Key approaches include:

Computational Chemistry: The use of Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into reaction pathways. rsc.org These calculations can map out energy profiles for catalytic cycles, identify key transition states, and explain the origins of stereoselectivity, guiding the design of more effective catalysts. nsf.govnih.gov

In-situ Spectroscopy: Employing techniques like IR and UV-vis spectroelectrochemistry can allow for the direct observation and characterization of reactive intermediates in catalytic cycles, providing crucial experimental data to validate computational models. researchgate.net

Kinetic Analysis: Detailed kinetic studies of synthetic reactions can help to determine rate laws and reaction orders, providing essential information about the composition of the rate-determining transition state and helping to distinguish between proposed mechanisms.

| Technique | Type | Information Gained | Application to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Transition state geometries and energies, reaction energy profiles, electronic properties. rsc.org | Elucidating the mechanism of stereoselective synthesis; predicting electronic properties of new derivatives. nsf.gov |

| Kinetic Studies | Experimental | Reaction rates, rate laws, activation parameters. | Determining the rate-determining step in a catalytic cycle; optimizing reaction conditions. |

| Spectroelectrochemistry | Experimental | Identification of redox-active species and transient intermediates. researchgate.net | Studying electron transfer processes relevant to photocatalysis or electrochemical applications. researchgate.net |

| Molecular Dynamics (MD) | Computational | Conformational dynamics, solvent effects, binding interactions. researchgate.net | Simulating the interaction of derivatives with surfaces or within a polymer matrix. |

Q & A

Q. What are the established synthetic routes for (E)-2-phenylbut-2-enoic acid, and how do reaction conditions influence stereoselectivity?

this compound is synthesized via:

- Cp₂TiCl₂-catalyzed hydrocarboxylation of alkynes with CO₂, yielding 69% product under mild conditions. Key parameters include catalyst loading (5 mol%) and solvent choice (e.g., THF) to stabilize intermediates .

- Pinnick oxidation of 2-phenylbut-2-enal using NaClO₂/NaH₂PO₄ in tert-butanol. This method requires careful pH control to avoid over-oxidation . Stereoselectivity is ensured by the rigidity of the alkyne substrate and the anti-addition mechanism in hydrocarboxylation.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Peaks at δ 1.77 (d, J = 8 Hz, CH₃), 7.18–7.39 (aromatic protons), and 172.7 ppm (COOH) confirm the (E)-configuration and absence of Z-isomer .

- GC-MS : A molecular ion peak at m/z 162 ([M]⁺) and fragmentation patterns validate molecular weight .

- Melting point : A sharp range (115–117°C) indicates high purity .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 69% vs. lower values) be systematically addressed?

Yield discrepancies arise from:

- Catalyst deactivation : Trace moisture or oxygen in Cp₂TiCl₂-mediated reactions reduces efficiency. Rigorous anhydrous conditions improve reproducibility .

- Substrate purity : Impurities in 2-phenylbut-2-enal (e.g., oxidation byproducts) lower Pinnick oxidation yields. Pre-purification via column chromatography is recommended .

- Statistical analysis : Replicate experiments (n ≥ 3) with error margins should be reported to distinguish methodological flaws from inherent variability .

Q. What mechanistic insights explain the role of Cp₂TiCl₂ in the stereoselective formation of this compound?